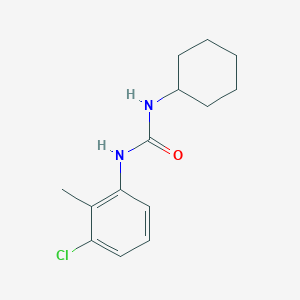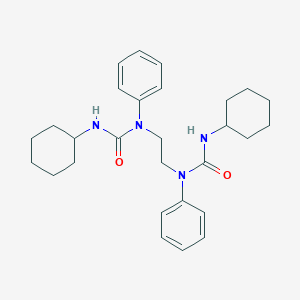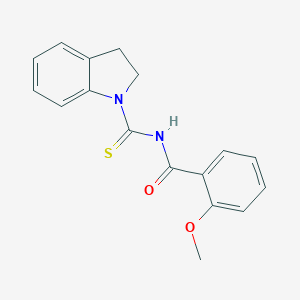![molecular formula C17H15F4N3OS B319672 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B319672.png)
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the pyrrolidin-1-ylethylthio group: This can be done through a thiol-ene reaction or similar coupling reactions.
Addition of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyrimidine ring or the carbonyl group in the pyrrolidinone moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrimidine derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The fluorophenyl and trifluoromethyl groups might enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidine
- 4-(4-Methylphenyl)-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidine
Comparison
Compared to its analogs, 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE might exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The trifluoromethyl group also contributes to its lipophilicity and metabolic stability.
属性
分子式 |
C17H15F4N3OS |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C17H15F4N3OS/c18-12-5-3-11(4-6-12)13-9-14(17(19,20)21)23-16(22-13)26-10-15(25)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2 |
InChI 键 |
AUVDDETZXWKXII-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
规范 SMILES |
C1CCN(C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B319592.png)
![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319594.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B319597.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319598.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319599.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B319601.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B319602.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B319603.png)
![N-[ethyl(phenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B319605.png)
![N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319606.png)

![N,N'-1,3-propanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B319610.png)
